![molecular formula C7H7Cl2N3 B13237256 2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13237256.png)
2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile involves several steps. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of various materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the disruption of normal cellular processes and ultimately cell death .
Comparaison Avec Des Composés Similaires
2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile can be compared with other similar compounds such as:
2-Chloroethyl ether: An ether with two 2-chloroethyl substituents, used in the synthesis of various organic compounds.
2-Chloroethanol: A chloroethanol carrying a chloro substituent at position 2, used as a solvent and in the synthesis of other chemicals.
2-Chloro-N,N-dimethylethylamine: Used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific structure and the presence of both chloroethyl and imidazole groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7Cl2N3 |
|---|---|
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
2-[2-chloro-3-(2-chloroethyl)imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H7Cl2N3/c8-2-4-12-6(1-3-10)5-11-7(12)9/h5H,1-2,4H2 |
Clé InChI |
NXLOAVMSOBPKQD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C(=N1)Cl)CCCl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl[(4-bromothiophen-3-yl)methyl]amine](/img/structure/B13237175.png)
![tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13237177.png)
![5-(Methoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13237178.png)
![2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13237186.png)

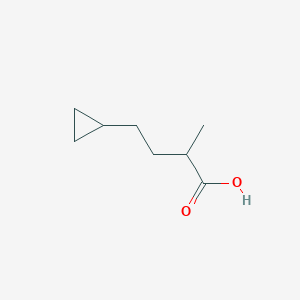
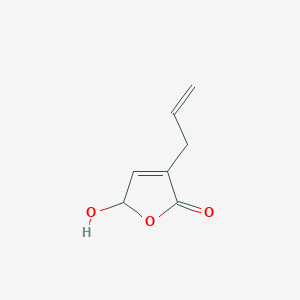
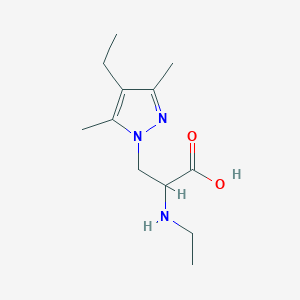
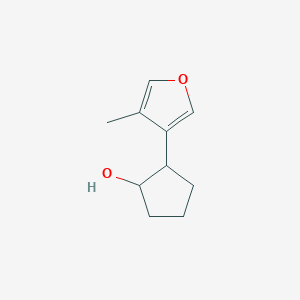
![6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13237217.png)

![N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13237223.png)
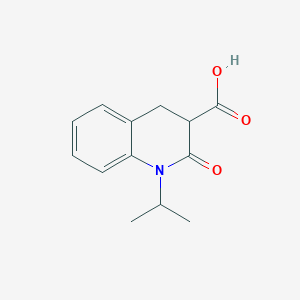
amine](/img/structure/B13237236.png)
